molecular formula C18H18ClNO5S2 B2407445 1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448052-55-8

1-(3-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2407445
CAS No.: 1448052-55-8
M. Wt: 427.91
InChI Key: RNLSWPIXZFWSEY-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains sulfonyl groups attached to a chlorophenyl group. Sulfonyl groups are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance the activity of a drug .


Molecular Structure Analysis

The presence of the pyrrolidine ring and sulfonyl groups would likely have a significant impact on the three-dimensional structure of the molecule. The pyrrolidine ring is not planar due to the sp3 hybridization of the nitrogen atom, which allows for increased three-dimensional coverage .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the pyrrolidine ring and sulfonyl groups. For example, the pyrrolidine ring could enhance the lipophilicity of the compound, which could impact its absorption and distribution in the body .

Scientific Research Applications

Process Development and Synthesis

A study by Kopach et al. (2010) describes the process development and pilot-plant synthesis of an intermediate compound used in the manufacture of the NK1-II inhibitor LY686017. This research showcases the application of similar sulfonyl compounds in drug synthesis, demonstrating a highly selective ortho lithiation/condensation/oxidation process for producing high-purity compounds on a pilot scale. This methodological approach underlines the importance of such compounds in pharmaceutical manufacturing processes (Kopach et al., 2010).

Synthetic Chemistry

Smolobochkin et al. (2017) investigated the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This synthesis method for pyrrolidine-1-sulfonylarene derivatives demonstrates the versatility of sulfonyl and pyrrolidinyl groups in creating novel compounds with potential applications in medicinal chemistry and drug design (Smolobochkin et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. As mentioned, pyrrolidine is a common scaffold in medicinal chemistry, so this compound could potentially be used in the treatment of various diseases .

Future Directions

Future research could focus on exploring the potential uses of this compound in medicinal chemistry, given the presence of the pyrrolidine ring and sulfonyl groups . Additionally, further studies could investigate the synthesis and properties of this compound.

Properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S2/c1-13(21)14-3-2-4-17(11-14)27(24,25)20-10-9-18(12-20)26(22,23)16-7-5-15(19)6-8-16/h2-8,11,18H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLSWPIXZFWSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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